2-amino-N-tert-butylbenzohydrazide
Description
Contextualization within the Benzohydrazide (B10538) and Hydrazide Compound Classes
Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with at least one acyl group substituent. wikipedia.orgnih.gov They are derivatives of hydrazine (B178648) and are fundamental building blocks in organic synthesis. ontosight.airjptonline.org The general formula for an acylhydrazide is R-CO-NH-NH2. ontosight.ai These compounds are typically prepared through the reaction of esters or acid chlorides with hydrazine. wikipedia.org Unlike the basic nature of hydrazine, hydrazides are generally nonbasic due to the electron-withdrawing influence of the attached acyl group. wikipedia.org
Benzohydrazides are a specific subclass of hydrazides where the R group is a phenyl ring, giving them the core structure of C6H5-CO-NH-NH2. thepharmajournal.com They belong to the broader category of benzoic acids and their derivatives. 2-amino-N-tert-butylbenzohydrazide is a substituted derivative within this class. Its structure is distinguished by:
A benzohydrazide core.
An amino group (-NH2) at the ortho-position (position 2) of the benzene (B151609) ring, making it a derivative of anthranilic acid. mdpi.com
A tert-butyl group, (C(CH3)3), substituting one of the hydrogens on the terminal nitrogen of the hydrazide moiety. mdpi.com
This specific arrangement places this compound at the intersection of several important chemical families, influencing its reactivity and potential applications.
Significance of Anthranilic Diamide (B1670390) and tert-Butyl Moieties in Chemical Research
The two key structural features of this compound—the anthranilic portion and the tert-butyl group—are of considerable importance in chemical research.
The anthranilic diamide scaffold is a cornerstone of modern insecticide development. nih.gov This class of compounds, which includes commercial successes like chlorantraniliprole (B1668704) and cyantraniliprole, acts as potent and selective activators of insect ryanodine (B192298) receptors. nih.govresearchgate.net These receptors are critical calcium ion channels in muscle cells; their uncontrolled activation leads to muscle contraction, paralysis, and ultimately the death of the insect. nih.govresearchgate.net The high selectivity for insect receptors over mammalian ones contributes to their favorable profile in agricultural applications. nih.govresearchgate.net Research has focused on modifying the anthranilic diamide structure to discover new insecticides, and derivatives of 2-acylamino-N'-benzylbenzohydrazide have been synthesized based on this skeleton. acs.orgresearchgate.net
The tert-butyl group is a sterically bulky functional group that significantly influences a molecule's properties. researchgate.netontosight.ai Its large size provides steric hindrance, which can kinetically stabilize a molecule or direct the course of a chemical reaction, a phenomenon known as the "tert-butyl effect". researchgate.net In synthetic chemistry, it is often employed as a protecting group due to its stability under many reaction conditions. researchgate.netfiveable.me Furthermore, the tert-butyl group can increase a compound's stability by shielding susceptible functional groups from chemical or enzymatic degradation. researchgate.netnih.gov Its hydrophobic nature can also enhance solubility in non-polar environments. nih.gov In the context of diacylhydrazines, N-tert-butyl substitution is a key feature in several insect growth regulators, such as methoxyfenozide (B170004) and tebufenozide, which mimic insect hormones. mdpi.com
Overview of Academic Research Trajectories for Benzohydrazide Derivatives
Academic research into benzohydrazide derivatives is both broad and dynamic, driven by their versatility as synthetic intermediates and their wide spectrum of biological activities. thepharmajournal.comderpharmachemica.com A major research trajectory involves using benzohydrazides as precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and quinazolinones. nih.govrjptonline.orgmdpi.comarabjchem.org These heterocyclic systems are prevalent in many biologically active molecules.
The exploration of the pharmacological potential of benzohydrazides constitutes another significant research area. Studies have reported a diverse range of biological activities for these derivatives. derpharmachemica.com This has led to the design and synthesis of numerous novel benzohydrazide compounds as potential therapeutic agents. The research is often guided by structure-activity relationship (SAR) studies to optimize the observed effects. nih.govmdpi.com
Reported Biological Activities of Benzohydrazide Derivatives
| Activity | Target/Application Area | Reference |
|---|---|---|
| Anticancer | Human colorectal cancer (HCT116) and lung carcinoma (A-549) cell lines. thepharmajournal.commdpi.com | thepharmajournal.commdpi.com |
| Antibacterial | Inhibitors of bacterial enzymes like ParE in E. coli. frontiersin.org | frontiersin.orgwisdomlib.org |
| Antifungal | Activity against pathogenic fungi such as Valsa mali. researchgate.net | researchgate.net |
| Insecticidal | Ryanodine receptor activators for pest control. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Enzyme Inhibition | Inhibitors of enzymes like urease and EGFR kinase. mdpi.commdpi.com | mdpi.commdpi.com |
| Anti-inflammatory | Evaluated via methods like carrageenan-induced paw edema. researchgate.net | researchgate.netjyoungpharm.org |
This extensive research underscores the importance of the benzohydrazide scaffold as a "privileged structure" in the development of new functional molecules for medicine and agriculture.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-tert-butylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)14(13)10(15)8-6-4-5-7-9(8)12/h4-7H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTETXJDXPSPKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino N Tert Butylbenzohydrazide and Its Analogues
Direct Synthesis Approaches
Direct methods offer efficient routes to the target compound, often involving condensation or coupling reactions that form the core benzohydrazide (B10538) structure in one key step.
A primary and straightforward method for synthesizing N-substituted benzohydrazides is the acylation of a hydrazine (B178648) derivative with an activated carboxylic acid, such as a benzoyl chloride. In the context of 2-amino-N-tert-butylbenzohydrazide, this would involve the reaction of a 2-aminobenzoyl chloride derivative with tert-butylhydrazine (B1221602).
The process typically begins with the in situ formation of the acyl chloride from the corresponding carboxylic acid (e.g., 2-aminobenzoic acid) to ensure maximum reactivity. This activated intermediate is then immediately reacted with the hydrazine. hepatochem.commdpi.com The regioselectivity of the acylation is a critical factor; monosubstituted hydrazines bearing a sterically demanding group like tert-butyl are generally acylated on the unsubstituted nitrogen atom. thieme-connect.de
A general procedure involves dissolving the 2-aminobenzoic acid and reacting it with a chlorinating agent like thionyl chloride to form 2-aminobenzoyl chloride. This is followed by the careful addition of tert-butylhydrazine, often in the presence of a base to neutralize the hydrochloric acid byproduct, leading to the formation of the desired this compound.
Isatoic anhydride (B1165640) serves as a valuable and stable precursor for the synthesis of 2-aminobenzamides and related structures, including benzohydrazides. nih.gov The reaction involves the nucleophilic attack of a hydrazine on the anhydride ring, leading to a ring-opening and subsequent decarboxylation to yield the 2-aminobenzohydrazide.
The synthesis can be performed by heating a mixture of isatoic anhydride and the desired hydrazine, such as tert-butylhydrazine, in a suitable solvent like ethanol (B145695). nih.gov The reaction proceeds under reflux conditions and, upon completion, the product often precipitates from the solution and can be isolated by simple filtration. nih.gov This method is advantageous as it avoids the use of harsh or highly reactive reagents and often proceeds with good yields and purity. nih.gov Researchers have noted the success of this catalyst-free approach, which improves upon syntheses that require longer reaction times or non-volatile solvents. nih.gov
Modern organic synthesis heavily relies on coupling reagents to facilitate amide bond formation under mild conditions. luxembourg-bio.comrsc.org This strategy is highly applicable to the synthesis of this compound from 2-aminobenzoic acid and tert-butylhydrazine. The fundamental principle involves the activation of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the hydrazine. iris-biotech.de
A wide array of coupling reagents has been developed for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an active ester, which then readily reacts with the amine component. hepatochem.comluxembourg-bio.com Carbodiimides, like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), were among the first such reagents developed. luxembourg-bio.compeptide.com To improve yields and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used in conjunction with carbodiimides. luxembourg-bio.compeptide.com
Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.com These reagents are known for their high reactivity and the clean reaction profiles they produce. peptide.com The choice of reagent and reaction conditions can be tailored to the specific substrates to optimize the yield and purity of the final product.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Common Additives | Key Features |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (Ethyl-(N',N'-dimethylamino)propylcarbodiimide) | HOBt (1-Hydroxybenzotriazole), DMAP (4-(Dimethylamino)pyridine) | Widely used; byproduct of DCC is insoluble, facilitating removal. luxembourg-bio.compeptide.com |
| Phosphonium Salts | BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | High efficiency, minimizes dehydration side reactions. peptide.com | |
| Aminium/Uronium Salts | HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU | DIEA (N,N-Diisopropylethylamine) | Very fast reaction rates and low racemization. peptide.com |
Multistep Synthetic Pathways and Precursor Chemistry
Multistep syntheses provide a versatile and controlled approach, allowing for the purification of intermediates and the introduction of various functional groups.
A common and reliable two-step method for preparing benzohydrazides involves the initial esterification of the corresponding benzoic acid, followed by hydrazinolysis of the resulting ester. mdpi.comnih.gov
Step 1: Esterification The first step is the conversion of a benzoic acid derivative, such as 2-aminobenzoic acid or 4-(tert-butyl)benzoic acid, into its methyl or ethyl ester. This is typically achieved by refluxing the acid in the respective alcohol (methanol or ethanol) with a catalytic amount of a strong acid, like concentrated sulfuric acid (H₂SO₄). mdpi.comnih.gov
Step 2: Hydrazinolysis The purified ester is then reacted with a hydrazine derivative. google.com To obtain the parent benzohydrazide, hydrazine hydrate (B1144303) is commonly used. mdpi.comnih.govarabjchem.org For the synthesis of N-substituted analogues like this compound, tert-butylhydrazine would be the reagent of choice. The reaction is typically carried out by refluxing the ester and hydrazine in a solvent such as ethanol or methanol (B129727). mdpi.comarabjchem.org The resulting hydrazide often precipitates out of the solution upon cooling and can be collected by filtration. mdpi.com This pathway is widely employed due to its high yields and the commercial availability of the starting materials. researchgate.netresearchgate.net
Table 2: General Scheme for Esterification and Hydrazinolysis
| Step | Reaction | Typical Reagents & Conditions |
| 1 | Esterification of Benzoic Acid | Methanol or Ethanol, concentrated H₂SO₄ (catalyst), reflux for 2-4 hours. mdpi.comnih.gov |
| 2 | Hydrazinolysis of Ester | Hydrazine Hydrate or substituted hydrazine (e.g., tert-butylhydrazine), Ethanol or Methanol, reflux for 3-12 hours. mdpi.comnih.govarabjchem.org |
Once a benzohydrazide like this compound is synthesized, it can serve as a key intermediate for creating a library of derivative compounds. A prominent reaction is the condensation with various aromatic aldehydes to form N'-acylhydrazones (also known as Schiff bases). mdpi.comarabjchem.org These derivatives are of significant interest in medicinal chemistry.
The synthesis of these hydrazones is generally straightforward. It involves refluxing the benzohydrazide and a selected aromatic aldehyde (in equimolar amounts) in a solvent like methanol or ethanol. nih.govmdpi.com Often, a catalytic amount of glacial acetic acid is added to facilitate the condensation. mdpi.comnih.gov The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically cooled or poured into ice water, causing the hydrazone product to precipitate, which is then isolated, washed, and recrystallized. mdpi.comarabjchem.org This method allows for the synthesis of a diverse range of analogues by simply varying the aldehyde used. mdpi.com
Table 3: Examples of Hydrazone Synthesis from a Benzohydrazide
| Benzohydrazide Precursor | Aldehyde Reactant | Product Type | General Reaction Conditions |
| 4-(tert-butyl)benzohydrazide | Substituted Aromatic Aldehydes | N'-benzylidene-4-(tert-butyl)benzohydrazide | Methanol, catalytic acetic acid, reflux for 4-6 hours. mdpi.comnih.gov |
| Eugenol-derived Hydrazide | 2,4-dihydroxy benzaldehyde | Eugenol-based Hydrazone | Ethanol, catalytic acetic acid, reflux for 2 hours. arabjchem.org |
| Thiazole-based Hydrazide | Various Aromatic Aldehydes | Thiazole-Hydrazone Derivatives | Ethanol, catalytic glacial acetic acid, reflux for 3-4 hours. mdpi.com |
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of benzohydrazides. Key factors influencing the synthesis include the choice of solvent and the use of catalysts, which can significantly affect reaction rates and selectivity.
The solvent plays a critical role in the synthesis of benzohydrazides, influencing reactant solubility, reaction rate, and in some cases, product selectivity. The efficacy of various solvents has been investigated in the synthesis of benzohydrazide analogues.
For instance, in the synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives, polyethylene (B3416737) glycol (PEG 400) and 1,4-dioxane (B91453) were found to be the most effective solvents, providing high yields. nih.gov In contrast, solvents like benzene (B151609), chloroform, and dichloromethane (B109758) resulted in no product formation, even after extended reaction times. nih.gov Water has also been explored as a green solvent, proving effective under certain conditions, particularly with the use of a catalyst, to give fascinating results in the synthesis of 4-methoxy benzohydrazide derivatives. nih.gov
A study on the synthesis of 2-hydroxy-5-iodo-N'-(1-phenylethylidene)benzohydrazide highlighted the superior performance of a deep eutectic solvent (DES) composed of choline (B1196258) chloride and oxalic acid. This DES not only acted as the solvent but also as a catalyst, affording the product in a remarkable 98% yield in just 10 minutes under sonication. mdpi.com Other solvents like water, ethanol, and methanol provided moderate to good yields but required longer reaction times or resulted in lower efficacy. mdpi.com The solubility of benzohydrazide and 2-hydroxybenzohydrazide (B147611) has been systematically measured in various pure solvents like water, methanol, ethanol, and propan-1-ol, providing foundational data for solvent selection in synthesis and purification processes. umsha.ac.ir
| Solvent | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Deep Eutectic Solvent (Choline chloride/oxalic acid) | 2-hydroxy-5-iodobenzohydrazide, Acetophenone (B1666503) | Sonication, RT, 10 min | 98 | mdpi.com |
| PEG 400 | 2-chloroquinoline-3-carbaldehyde, Benzohydrazide | RT, 7 h | 94 | nih.gov |
| 1,4-Dioxane | 2-chloroquinoline-3-carbaldehyde, Benzohydrazide | RT, 7 h | 92 | nih.gov |
| Ethanol | 2-hydroxy-5-iodobenzohydrazide, Acetophenone | Sonication, RT, 10 min | 75 | mdpi.com |
| Water | 2-hydroxy-5-iodobenzohydrazide, Acetophenone | Sonication, RT, 10 min | 62 | mdpi.com |
| iso-Propanol | 2-chloroquinoline-3-carbaldehyde, Benzohydrazide | RT, 48 h | 37 | nih.gov |
| Benzene | 2-chloroquinoline-3-carbaldehyde, Benzohydrazide | RT, 48 h | 0 | nih.gov |
Catalysis is a cornerstone of modern organic synthesis, offering pathways to higher yields, shorter reaction times, and milder conditions. In benzohydrazide synthesis, both acid and metal-based catalysts have been employed effectively.
The synthesis of various Schiff bases from acid hydrazides has been successfully achieved using concentrated hydrochloric acid as a catalyst. dntb.gov.ua In other research, titanium dioxide (TiO₂) nanoparticles have been utilized as an efficient and reusable catalyst for the synthesis of benzohydrazide derivatives. The use of 0.1 mol% TiO₂ at 120 °C resulted in an 86% yield in just 40 minutes. mdpi.com The catalyst could be recovered and reused multiple times without a significant loss in its activity. mdpi.com
Deep eutectic solvents (DESs) have also demonstrated dual roles as both solvent and catalyst. mdpi.com In the synthesis of 2-hydroxy-5-iodo-N'-(1-phenylethylidene)benzohydrazide, a DES made of choline chloride and oxalic acid was compared against other common Brønsted and Lewis acids like HCl, H₂SO₄, and BF₃·OEt₂. The DES proved to be the most effective catalyst, yielding 98%, significantly outperforming the others which gave yields between 55% and 82% under the same conditions. mdpi.com Dioxomolybdenum(VI) complexes have also been shown to catalyze sulfoxidation reactions, indicating the potential for metal-complex catalysis in functionalizing benzohydrazide structures. nih.gov
| Catalyst (0.05 mmol) | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Deep Eutectic Solvent (as catalyst/solvent) | - | Sonication, RT, 10 min | 98 | mdpi.com |
| TiO₂ (0.1 mol%) | Ethanol | 120 °C, 40 min | 86 | mdpi.com |
| H₂SO₄ | Ethanol | Sonication, RT, 10 min | 82 | mdpi.com |
| HCl | Ethanol | Sonication, RT, 10 min | 78 | mdpi.com |
| BF₃·OEt₂ | Ethanol | Sonication, RT, 10 min | 65 | mdpi.com |
| No Catalyst | Ethanol | Sonication, RT, 10 min | 55 | mdpi.com |
Green Chemistry Principles in Benzohydrazide Synthesis
The principles of green chemistry are increasingly being integrated into synthetic protocols to minimize environmental impact. For benzohydrazide synthesis, this has led to the adoption of energy-efficient techniques and environmentally benign solvents.
Microwave-assisted synthesis has emerged as a powerful green tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.netsynhet.com For example, the synthesis of 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide via microwave irradiation was more eco-friendly and produced a good yield. researchgate.netnih.gov Similarly, the preparation of 4-hydroxybenzoic acid hydrazide derivatives using microwave irradiation in water was accomplished in minutes with high yields, avoiding the use of volatile organic solvents. synhet.com
Ultrasound-assisted synthesis, or sonochemistry, is another green technique that accelerates reactions through acoustic cavitation. The synthesis of 2-hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazide using ultrasound was found to be superior to conventional methods, saving time and energy while providing a high product yield. jst.go.jp The utilization of ultrasonic waves has been promoted as a green chemistry approach for synthesizing hydrazones from hydrazides in excellent yields and with drastically reduced reaction times. dntb.gov.ua
The use of green solvents is also a key aspect of green chemistry. As mentioned previously, solvents like water and PEG 400 have been successfully used in benzohydrazide synthesis. nih.govnih.gov Deep eutectic solvents are particularly noteworthy as they are often biodegradable, have low toxicity, and can be easily recovered and reused. mdpi.com These approaches collectively contribute to making the synthesis of benzohydrazides, including this compound, more sustainable and efficient.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-amino-N-tert-butylbenzohydrazide in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the atomic arrangement and molecular conformation can be assembled.
While specific experimental data for this compound is not widely published, the expected ¹H NMR spectrum can be predicted based on its chemical structure and data from analogous compounds. The spectrum would feature distinct signals corresponding to the aromatic protons, the protons of the amine and hydrazide groups, and the protons of the tert-butyl group.
The protons on the benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Due to the influence of the ortho-amino group (-NH₂) and the meta-carbonylhydrazide group, these four protons would exhibit a complex splitting pattern resulting from spin-spin coupling with their neighbors.
The protons of the primary amino group (-NH₂) and the secondary amine protons of the hydrazide moiety (-NH-) would likely appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature, but are generally found in the region of δ 4.0-7.0 ppm for the -NH₂ and δ 8.0-10.0 ppm for the -NH-.
A highly characteristic and prominent signal in the spectrum would be a sharp singlet at approximately δ 1.1-1.4 ppm, integrating to nine protons. This signal is attributed to the chemically equivalent methyl protons of the tert-butyl group, which shows no coupling to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (C(CH₃)₃) | 1.1 - 1.4 | Singlet | 9H |
| Amino (NH₂) | 4.0 - 7.0 | Broad Singlet | 2H |
| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplet | 4H |
| Hydrazide (C(=O)NH) | 8.0 - 10.0 | Broad Singlet | 1H |
The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
The carbonyl carbon (C=O) of the hydrazide group is expected to be the most downfield signal, typically appearing in the range of δ 165-170 ppm. The six carbons of the aromatic ring would produce signals between δ 110 and 150 ppm. The carbon atom directly attached to the amino group (C-NH₂) would be significantly shielded and appear further upfield compared to the other aromatic carbons.
The tert-butyl group would exhibit two signals: one for the quaternary carbon (C(CH₃)₃) around δ 50-60 ppm and another for the three equivalent methyl carbons (-CH₃) at approximately δ 28-30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-NH₂) | ~148 |
| Aromatic (C-C=O) | ~112 |
| Aromatic (Other Ar-C) | 115 - 135 |
| Quaternary tert-Butyl (C(CH₃)₃) | 50 - 60 |
| Methyl tert-Butyl (-CH₃) | 28 - 30 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be instrumental in tracing the connectivity of the four adjacent protons on the aromatic ring, showing cross-peaks between neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and connect the large singlet at ~1.2 ppm in the ¹H spectrum to the methyl carbon signal of the tert-butyl group in the ¹³C spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The chemical formula for this compound is C₁₁H₁₇N₃O. The theoretical exact mass for the protonated molecule, [M+H]⁺, can be calculated with high precision.
Chemical Formula: C₁₁H₁₇N₃O
Calculated Monoisotopic Mass: 207.1372 g/mol
Calculated Exact Mass of [M+H]⁺ (C₁₁H₁₈N₃O⁺): 208.1444 g/mol
Experimental HRMS analysis would be expected to yield a value that matches this calculated mass to within a few parts per million (ppm), thereby confirming the elemental formula of the compound.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern of this compound is dictated by the weakest bonds and the stability of the resulting fragments.
Key expected fragmentation pathways include:
α-Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring can occur.
Loss of the tert-butyl group: A prominent fragmentation pathway is the cleavage of the N-C bond to lose the tert-butyl group, resulting in a stable tert-butyl cation at m/z 57. The loss of a neutral tert-butyl radical (57 Da) would also be a major event, leading to an ion at m/z 150.
Formation of Benzoyl Cation: Cleavage of the N-N bond can lead to the formation of the 2-aminobenzoyl cation, which would be observed at m/z 120.
McLafferty Rearrangement: While less direct, rearrangements are possible, though alpha-cleavages are typically dominant for this structure.
Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 207 | [C₁₁H₁₇N₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 150 | [C₇H₈N₃O]⁺ | Loss of ˙C(CH₃)₃ radical from M⁺˙ |
| 120 | [C₇H₆NO]⁺ | 2-aminobenzoyl cation (cleavage of N-N bond) |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The high-frequency region of the spectrum is marked by absorptions corresponding to N-H stretching vibrations. Typically, the primary amine (-NH₂) group gives rise to two distinct bands: an asymmetric stretching vibration and a symmetric stretching vibration. For related 2-amino-N′-aroylhydrazides, these bands are characteristically found above 3200 cm⁻¹. nih.gov The secondary amide N-H bond also contributes to absorption in this region. The carbonyl group (C=O) of the amide, a strong IR absorber, is expected to produce a prominent band in the range of 1630-1690 cm⁻¹. nih.gov The precise position of this band can be influenced by electronic effects and hydrogen bonding.
The C-H stretching vibrations of the tert-butyl group are typically observed around 2915 cm⁻¹, while aromatic C-H stretches appear at slightly higher wavenumbers. semanticscholar.org The aromatic ring itself produces characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ region. A summary of the expected characteristic IR absorption bands is presented in the table below.
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction (SXRD) for Precise Molecular Geometry
Single Crystal X-ray Diffraction (SXRD) analysis provides the most accurate and unambiguous structural data for a molecule. It involves growing a suitable single crystal, which is then used to generate a diffraction pattern. Although specific SXRD data for this compound is not publicly available, analysis of closely related structures, such as N'-benzylidene-4-tert-butylbenzohydrazide derivatives, provides significant insight into the expected molecular geometry. mdpi.comnih.gov
For instance, the crystal structure of 4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide reveals detailed information about bond lengths and angles. mdpi.com In such structures, the benzohydrazide (B10538) moiety adopts a specific conformation, often stabilized by intramolecular interactions. The data from these related compounds allow for the reliable prediction of the structural parameters of this compound.
Below is a representative table of crystallographic data and selected bond lengths for a related benzohydrazide derivative, illustrating the precision of SXRD analysis.
Note: The data presented is for the related compound 4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide as a representative example. mdpi.com
Powder X-ray Diffraction (PXRD) for Crystalline Phase Confirmation
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze bulk crystalline material. Unlike SXRD, which studies a single, perfect crystal, PXRD provides information on the average structure of a microcrystalline powder sample. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid form (polymorph).
For a compound like this compound, once the structure has been determined by SXRD, PXRD would be employed for several key purposes. It serves to confirm that the bulk synthesized material possesses the same crystalline phase as the single crystal used for the initial structural determination. Furthermore, PXRD is an essential tool for identifying the presence of different polymorphic forms or impurities within the bulk sample, which is critical for ensuring the purity and consistency of the material.
Spectroscopic Signatures of Intramolecular Interactions (e.g., Hydrogen Bonding)
The structure of this compound features both hydrogen bond donors (the -NH₂ and -NH- groups) and acceptors (the carbonyl oxygen and hydrazide nitrogen atoms). The ortho positioning of the primary amino group relative to the hydrazide moiety creates a favorable geometry for the formation of a stable six-membered ring via an intramolecular hydrogen bond. This interaction is expected to occur between one of the hydrogen atoms of the amino group and the carbonyl oxygen (N-H···O=C).
This type of intramolecular hydrogen bonding has a profound and detectable effect on the molecule's spectroscopic properties, particularly in its IR spectrum.
Effect on N-H Vibrations: The N-H stretching frequency of the hydrogen-bonded N-H group will be shifted to a lower wavenumber (red-shifted) and the absorption band will appear broader compared to the non-bonded N-H group. The involvement of one of the amino group's hydrogens in bonding can lead to a larger separation between the symmetric and asymmetric NH₂ stretching bands. irdg.org
Effect on C=O Vibrations: The formation of the hydrogen bond weakens the C=O double bond, causing its stretching vibration to also shift to a lower frequency. This shift in the amide I band is a strong indicator of the presence and strength of the intramolecular interaction.
These spectroscopic shifts provide compelling evidence for the existence of a preferred conformation in solution and the solid state, which is stabilized by this intramolecular hydrogen bond. This interaction is crucial as it rigidifies the molecular structure and influences the chemical environment of the involved functional groups. nih.gov
Computational and Theoretical Chemistry of 2 Amino N Tert Butylbenzohydrazide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. cuny.edu By focusing on the electron density, DFT calculations can accurately predict various molecular attributes of 2-amino-N-tert-butylbenzohydrazide.
Geometry Optimization and Conformational Analysis
The initial step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Conformational analysis is also crucial, as the rotation around single bonds can lead to different stable conformers. nih.gov For instance, computational studies on similar benzohydrazide (B10538) derivatives have identified multiple conformational isomers, such as extended and folded forms, which can influence their biological activity. nih.gov The presence of the bulky tert-butyl group and the amino group on the benzoyl moiety in this compound suggests a complex conformational landscape that can be explored using DFT methods. nih.gov The optimized geometric parameters, including bond lengths and angles, provide a detailed picture of the molecular structure.
Table 1: Illustrative Optimized Geometrical Parameters for a Benzohydrazide Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=O | 1.23 | O=C-N: 121.5 |
| C-N (amide) | 1.35 | C-N-N: 118.9 |
| N-N | 1.40 | C-C-C (ring): ~120 |
| C-C (aromatic) | ~1.40 | |
| N-H | 1.01 |
Note: The data in this table is illustrative and based on typical values for related benzohydrazide structures as specific optimized geometry for this compound is not publicly available.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. mdpi.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com In this compound, the amino group is expected to significantly influence the energy and localization of the HOMO, enhancing its electron-donating properties. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzohydrazide Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
Note: The data in this table is illustrative and based on representative values for related benzohydrazide structures.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. nih.gov In the MEP map of this compound, the electronegative oxygen and nitrogen atoms of the hydrazide group would exhibit negative potential (red and yellow regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydrazide groups would show positive potential (blue regions), marking them as sites for nucleophilic interactions. researchgate.net This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity patterns. nih.govresearchgate.net
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. mdpi.com Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsion of chemical bonds. proquest.com For this compound, key vibrational modes would include the N-H stretching of the amino and hydrazide groups, the C=O stretching of the amide, and the characteristic vibrations of the benzene (B151609) ring. semanticscholar.org Discrepancies between calculated and experimental frequencies can often be resolved by applying a scaling factor.
Table 3: Illustrative Calculated Vibrational Frequencies for a Benzohydrazide Derivative
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretching | ~3400-3500 |
| N-H (amide) | Stretching | ~3200-3300 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C=O (amide) | Stretching | ~1650-1680 |
| C=C (aromatic) | Stretching | ~1450-1600 |
Note: The data in this table is illustrative and based on typical vibrational frequencies for related benzohydrazide structures.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. researchgate.net These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies and are valuable in quantitative structure-activity relationship (QSAR) studies. ajchem-a.com
Calculation of Bond Dissociation Enthalpies (BDE)
Bond Dissociation Enthalpy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase. chemrxiv.orgyoutube.com It is a fundamental measure of bond strength. DFT calculations can provide reliable estimates of BDEs for various bonds within a molecule. worldscientific.com For this compound, calculating the BDEs for the N-H bonds of the amino and hydrazide groups, as well as the C-H bonds, is crucial for understanding its antioxidant potential and its stability under thermal or photochemical stress. The weakest bond in the molecule is the most likely site for radical-induced decomposition. For instance, studies on similar aliphatic amines show that α(C-H) bond dissociation enthalpies are around 91 kcal/mol. researchgate.net
Table 4: Significance of Bond Dissociation Enthalpies (BDE) in this compound
| Bond | Significance of BDE |
|---|---|
| N-H (Amine) | A lower BDE for this bond suggests potential antioxidant activity via hydrogen atom transfer. |
| N-H (Hydrazide) | The BDE of this bond is critical for the stability of the hydrazide linkage. |
| C-H (tert-butyl) | A higher BDE for these bonds indicates their relative inertness towards radical abstraction. |
Note: This table describes the conceptual importance of BDE values. Specific calculated values for this compound are not available in the public domain.
Proton Affinity (PA) and Proton Dissociation Enthalpy (PDE) Assessments
Proton Affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. A higher PA value indicates a stronger base. Conversely, Proton Dissociation Enthalpy (PDE) quantifies the energy required to remove a proton from a protonated species and is a measure of the gas-phase acidity of the conjugate acid. These parameters are critical for understanding the intrinsic reactivity of this compound, particularly the roles of the amino group and the hydrazide moiety in acid-base reactions.
Computational methods, primarily Density Functional Theory (DFT), are employed to calculate PA and PDE. These calculations typically involve optimizing the geometries of the neutral molecule and its protonated forms to determine their respective electronic energies. The site of protonation is a key aspect of these studies, as protonation can potentially occur at the amino group, the carbonyl oxygen, or one of the nitrogen atoms of the hydrazide group.
The following table presents calculated proton affinity values for related benzazole compounds, illustrating the influence of molecular structure on basicity.
| Compound | Protonation Site | Gas Phase Proton Affinity (kJ/mol) |
| Benzothiazole | N-site | 913.4 |
| Benzoxazole | N-site | 891.2 |
| Benzimidazole | N-site | 954.8 |
| Data sourced from theoretical calculations on benzazoles, which share some structural motifs with the title compound. kau.edu.sa |
Electron Transfer Enthalpy (ETE) and Ionization Potential
Electron Transfer Enthalpy (ETE) and Ionization Potential (IP) are key descriptors of a molecule's ability to participate in electron transfer reactions. The ionization potential is the energy required to remove an electron from a neutral molecule in the gas phase, indicating its propensity to be oxidized. The electron transfer enthalpy is associated with the transfer of an electron to a molecule or a radical, and it is a crucial parameter in understanding reaction mechanisms like the Sequential Proton Loss Electron Transfer (SPLET) in antioxidant activity. d-nb.inforesearchgate.net
These parameters are typically calculated using quantum chemical methods such as DFT. The IP is often estimated from the energy of the Highest Occupied Molecular Orbital (HOMO), based on Koopmans' theorem, or more accurately through ΔSCF calculations which involve computing the energy difference between the neutral molecule and its radical cation. frontiersin.org
Specific ETE and IP values for this compound are not found in the reviewed literature. However, studies on similar phenolic and antioxidant compounds demonstrate how these values are influenced by molecular structure. For example, in substituted phenols, electron-donating groups tend to decrease the ionization potential, making the molecule easier to oxidize. researchgate.net The amino group in this compound is expected to lower its ionization potential compared to the unsubstituted analog.
The table below shows calculated ionization potentials for related benzohydrazide derivatives, which can provide a comparative context.
| Compound | Ionization Potential (eV) | Electron Affinity (eV) |
| (E)-N'-(2,4-dihydroxybenzylidene)benzamide | 7.92 | 1.39 |
| (E)-N'-(4-hydroxy-3-methoxybenzylidene)benzamide | 7.81 | 1.33 |
| (E)-N'-(4-hydroxybenzylidene)benzamide | 8.01 | 1.31 |
| Theoretical data for illustrative benzamide (B126) derivatives. nih.gov |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
The flexibility of the this compound molecule, particularly around the amide and hydrazide linkages, gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational tool to explore this landscape and understand the molecule's behavior in a solution environment. nih.govacs.org MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing insights into conformational preferences, flexibility, and interactions with solvent molecules. acs.orgresearchgate.net
For a molecule like this compound, key conformational features to investigate include the rotational barriers around the C-N and N-N bonds of the hydrazide moiety and the orientation of the tert-butyl group. The presence of intramolecular hydrogen bonding, for instance between the amino group and the carbonyl oxygen, can significantly influence the preferred conformation.
While specific MD simulation studies on this compound were not identified, research on other flexible hydrazide and N-acylhydrazone derivatives highlights the utility of this approach. acs.orgnih.gov These studies often reveal the existence of multiple stable conformers in solution and can quantify the energetic barriers between them. The solvent environment can also play a crucial role in stabilizing certain conformations over others.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. chemijournal.commdpi.comnih.gov This method is instrumental in drug discovery and for understanding potential intermolecular interactions at a molecular level. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them.
For this compound, molecular docking studies could elucidate its potential binding modes with various biological targets. The amino group, the carbonyl oxygen, and the NH groups of the hydrazide can all act as hydrogen bond donors or acceptors, while the phenyl ring and the tert-butyl group can engage in hydrophobic and van der Waals interactions.
Although specific docking studies for this compound are not detailed in the provided search results, numerous studies on related benzohydrazide and hydrazone derivatives demonstrate the application of this technique. mdpi.comresearchgate.netresearchgate.net These studies typically identify key amino acid residues in the binding pocket that interact with the ligand and provide a rational basis for the observed biological activity, without detailing the specific outcomes.
The following table summarizes docking results for a series of N'-benzylidene-4-tert-butylbenzohydrazide derivatives with a target enzyme, illustrating the types of interactions predicted.
| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| 4-fluoro-3-methoxybenzylidene | -8.5 | His137, His139, His247 |
| 2,3,4-trimethoxybenzylidene | -9.2 | His220, Asp361, Met365 |
| 2-hydroxybenzylidene | -8.8 | His137, His247, Asp361 |
| Illustrative docking data for related benzohydrazide derivatives against a specific enzyme target. mdpi.com |
Tautomerism and Isomerization Studies
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. scirp.org this compound has several potential tautomeric forms due to the presence of the amide-hydrazide and amino functionalities. Keto-enol and amine-imine tautomerism are particularly relevant. For instance, the hydrazide moiety can exist in a keto form (-C(=O)-NH-) or an enol form (-C(OH)=N-). The 2-amino group on the benzene ring can also potentially exist in an imine form in equilibrium with the amino form, especially in different chemical environments.
Isomerization refers to the process by which one molecule is transformed into another molecule which has exactly the same atoms, but the atoms are rearranged. For this compound, cis-trans isomerism around the C-N bond of the hydrazone tautomer is a possibility. The energy barriers for these isomerization processes determine the relative stability and interconversion rates of the isomers. core.ac.ukmdpi.comrsc.orgscispace.com
Computational studies, often using DFT, are essential for evaluating the relative energies of different tautomers and the activation barriers for their interconversion. Studies on related 2-aminobenzohydrazide derivatives have shown that they can exist as equilibrium mixtures of linear and cyclic tautomeric forms in solution. scirp.orgresearchgate.netresearchgate.net The condensation products of 2-aminobenzohydrazide with aldoses, for example, were found to exist in equilibrium between linear acylhydrazone and cyclic pyranose and furanose forms. scirp.org The nature of substituents and the solvent can significantly influence the position of this equilibrium.
The following table shows the tautomeric composition of a related 2-aminobenzoyl hydrazone in solution.
| Tautomeric Form | Percentage in DMSO-d6 |
| Linear Acylhydrazone | 30% |
| Cyclic Pyranose | 45% |
| Cyclic Furanose | 25% |
| Data for the condensation product of 2-hydroxybenzohydrazide (B147611) and D-arabinose, illustrating ring-chain tautomerism in a related system. scirp.org |
Reactivity and Derivatization Strategies of the Benzohydrazide Moiety
Modifications at the Amino Group (C2-position of the Benzene (B151609) Ring)
The primary amino group at the C2-position of the benzene ring is a key site for derivatization. Its nucleophilic character allows for reactions with various electrophiles. For instance, N-functionalized derivatives of methyl anthranilate can be prepared by reacting it with different acid chlorides to yield amide derivatives. These amides can then be converted to the corresponding benzohydrazide (B10538) derivatives by treatment with hydrazine (B178648). researchgate.net
Another common modification involves the chloroacetylation of the amino group. For example, 4-aminobenzohydrazide (B1664622) can undergo double chloroacetylation at both the primary amine and the hydrazide-NH2 functional groups to form a bis-chloroacetamide derivative. scielo.org.za This derivative serves as a versatile intermediate for further reactions.
Functionalization of the Hydrazide Nitrogen Atoms
The hydrazide moiety itself presents two nitrogen atoms that can participate in chemical reactions. The regioselectivity of acylation on hydrazines is dependent on the electronic and steric properties of both the hydrazine and the acylating agent. thieme-connect.de Sterically unhindered 1-alkylhydrazines react with "hard" acyl donors like acetyl chloride at the alkyl-bearing nitrogen atom. Conversely, "softer" electrophiles such as ethyl acetate (B1210297) lead to acylation at the unsubstituted nitrogen. thieme-connect.de For monosubstituted hydrazines with bulky alkyl groups, acylation occurs preferentially at the unsubstituted nitrogen regardless of the acylating agent. thieme-connect.de
The synthesis of N-tert-butylbenzohydrazide can be achieved from tert-butylhydrazine (B1221602) through a three-step sequence that begins with a regioselective urethane (B1682113) formation. thieme-connect.de The hydrazide nitrogen atoms can also be involved in cyclization reactions, as will be discussed in subsequent sections.
Reactions Involving the Carbonyl Group
The carbonyl group of the benzohydrazide is a crucial center for condensation reactions. It readily reacts with various carbonyl compounds, such as aldehydes and ketones, often catalyzed by agents like iodine, to form hydrazones. researchgate.netresearchgate.netznaturforsch.com For example, 2-aminobenzohydrazide condenses with terephthalaldehyde (B141574) in a 1:1 molar ratio to produce a hydrazone. researchgate.netresearchgate.netznaturforsch.com Similarly, reaction with 4-formyl[2.2]paracyclophane yields the corresponding hydrazone. researchgate.netresearchgate.netznaturforsch.com
These condensation reactions are fundamental in extending the molecular framework and introducing new functional groups. The resulting hydrazones can then undergo further transformations, including cyclization, to generate more complex heterocyclic structures.
Cyclization Reactions to Form Heterocyclic Systems
The strategic placement of functional groups in 2-amino-N-tert-butylbenzohydrazide and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization reactions.
Formation of Oxadiazole Derivatives
1,3,4-Oxadiazoles can be synthesized from benzohydrazide derivatives. One common method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net An alternative route is the oxidative cyclization of substituted hydrazones. For instance, benzilyl hydrazones can be treated with ferric chloride to yield 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net Furthermore, reacting an acid hydrazide with benzoic acid in phosphorus oxychloride can lead to the formation of an oxadiazole through dehydration of the intermediate diacylhydrazide.
| Starting Material | Reagent(s) | Product | Reference |
| Benzilic acid hydrazide | Carboxylic acids, POCl3 | 2-substituted-5-(α,α-diphenyl-α-hydroxymethyl)-1,3,4-oxadiazoles | researchgate.net |
| Substituted benzilyl hydrazones | Ferric chloride | 2,5-disubstituted-1,3,4-oxadiazoles | researchgate.net |
| Acid hydrazide | Benzoic acid, POCl3 | Oxadiazole derivative |
Synthesis of Triazole Analogues
The synthesis of 1,2,3-triazole derivatives can be achieved via "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition of azides with alkynes, often catalyzed by copper(I). mdpi.comnih.gov This method allows for the formation of 1,4- or 1,5-disubstituted 1,2,3-triazoles with high regioselectivity. nih.gov For example, 1,2,3-triazole derivatives have been synthesized from the reaction of benzyl (B1604629) halide, sodium azide, and phenylethyne using an ionic liquid-supported Cu(II) catalyst. researchgate.net Another approach involves the reaction of acylhydrazines with carbon disulfide in the presence of ethanolic potassium hydroxide, followed by treatment with hydrazine monohydrate to produce substituted 1,2,4-triazoles. mdpi.com
| Method | Reagents | Product | Reference |
| Click Chemistry (CuAAC) | Azides, Alkynes, Cu(I) catalyst | 1,4- or 1,5-disubstituted 1,2,3-triazoles | mdpi.comnih.gov |
| Acylhydrazine method | Acylhydrazines, CS2, KOH, Hydrazine monohydrate | Substituted 1,2,4-triazoles | mdpi.com |
Pathways to Spirothiazolidinone Structures
Spiro-heterocyclic compounds, including those with a thiazolidinone ring, can be synthesized from 2-aminobenzohydrazide derivatives. One pathway involves the reaction of 2-aminobenzohydrazide with ketones to form spiro-quinazolines. researchgate.netresearchgate.netznaturforsch.com For instance, the reaction with N-benzylpiperidone, indane-1,2,3-trione, cyclohexane-1,2-dione, or dimedone in the presence of iodine leads to the formation of spiro-quinazolines. researchgate.netresearchgate.netznaturforsch.com
A more direct route to spirothiazolidinones involves the cyclization of imine derivatives with thioglycolic acid. imust.edu.cn For example, imine derivatives formed from the reaction of synthesized hydrazones with isatin (B1672199) or acetophenone (B1666503) can be cyclized with thioglycolic acid in the presence of zinc chloride to yield the target spiro-thiazolidinone derivatives. imust.edu.cn
| Starting Material | Reagents | Product | Reference |
| 2-Aminobenzohydrazide | Ketones (e.g., N-benzylpiperidone), Iodine | Spiro-quinazolines | researchgate.netresearchgate.netznaturforsch.com |
| Imine derivatives (from hydrazones) | Thioglycolic acid, Zinc chloride | Spiro-thiazolidinones | imust.edu.cn |
Influence of Substituents on Reaction Kinetics and Thermodynamics
Electronic Effects of Substituents
The electronic influence of substituents on the reactivity of benzohydrazide derivatives is often quantitatively described by the Hammett equation:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the specific substituent, and ρ is the reaction constant that depends on the type of reaction.
Electron-donating groups (EDGs), such as the amino (-NH₂) group, increase the electron density on the benzoyl moiety. This generally enhances the nucleophilicity of the hydrazide nitrogens, making them more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing the nucleophilicity of the hydrazide.
In the context of this compound, the 2-amino group is a powerful EDG with a negative Hammett constant (σₚ = -0.66). This significantly increases the electron density on the aromatic ring and, through resonance, on the carbonyl group and the adjacent nitrogen atoms. This enhanced electron density makes the molecule a more potent nucleophile. Studies on substituted benzohydrazides have shown that electron-donating groups on the phenyl ring generally increase the rate of reactions involving nucleophilic attack by the hydrazide. nih.gov
Steric Effects of Substituents
The N-tert-butyl group is a bulky substituent that introduces significant steric hindrance around the secondary nitrogen atom of the hydrazide. wikipedia.org This steric bulk can impede the approach of reactants to the nitrogen, thereby slowing down reaction rates, a phenomenon known as the tert-butyl effect. wikipedia.org This effect is particularly pronounced in reactions where the transition state is sterically demanding.
The steric hindrance of the tert-butyl group can also influence the regioselectivity of reactions. For instance, in acylation reactions, the less sterically hindered terminal amino group (-NH₂) might be favored for attack over the N-tert-butyl substituted nitrogen.
Combined Electronic and Steric Effects in this compound
The reactivity of this compound is a result of the interplay between the strong activating effect of the 2-amino group and the deactivating steric effect of the N-tert-butyl group.
Enhanced Nucleophilicity: The 2-amino group increases the nucleophilicity of the entire hydrazide moiety, making it more reactive towards electrophiles than unsubstituted benzohydrazide.
Steric Shielding: The N-tert-butyl group sterically shields the adjacent nitrogen atom, potentially directing reactions to the terminal amino group or slowing down reactions at the substituted nitrogen.
Thermodynamic Considerations
Substituents also affect the thermodynamics of reactions by influencing the stability of reactants, intermediates, and products. The 2-amino group can participate in intramolecular hydrogen bonding with the carbonyl oxygen or the hydrazide protons, which can stabilize the molecule. The bulky tert-butyl group can introduce strain, potentially destabilizing the molecule or certain conformations.
In derivatization reactions, the stability of the resulting products will also be influenced by these substituents. For example, the formation of a cyclic derivative might be favored if the resulting ring structure alleviates steric strain or is stabilized by hydrogen bonding.
Data on Substituent Effects
The following table provides Hammett constants for various substituents to illustrate their electronic effects on the reactivity of the benzene ring.
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
| -NH₂ | -0.66 | Strong Electron-Donating |
| -OH | -0.37 | Electron-Donating |
| -OCH₃ | -0.27 | Electron-Donating |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Weak Electron-Withdrawing |
| -Br | 0.23 | Weak Electron-Withdrawing |
| -CN | 0.66 | Strong Electron-Withdrawing |
| -NO₂ | 0.78 | Strong Electron-Withdrawing |
Data sourced from established physical organic chemistry literature.
Research on various benzohydrazide derivatives has confirmed these general trends. For instance, studies on the acetylation of benzohydrazides have shown a positive reaction constant (ρ), indicating that the reaction is accelerated by electron-withdrawing groups on the acylating agent, which is consistent with a nucleophilic attack mechanism. While specific kinetic and thermodynamic data for this compound are not extensively reported in the literature, the principles derived from studies of related compounds provide a strong framework for predicting its reactivity. The combination of the strong electron-donating 2-amino group and the sterically demanding N-tert-butyl group makes it a unique and interesting molecule for further reactivity studies.
Coordination Chemistry and Metal Complexation
Ligand Design and Coordination Modes
The design of ligands based on the benzohydrazide (B10538) scaffold is of significant interest due to their flexible coordination behavior and the stability of the resulting metal complexes. ijsr.net The presence of multiple donor atoms allows for the formation of chelate rings, which enhances the thermodynamic stability of the complexes.
Benzohydrazides and their Schiff base derivatives are renowned for their excellent chelating capabilities. biointerfaceresearch.com The hydrazide functional group (-CO-NH-NH₂) is central to this property. It can exist in keto-enol tautomeric forms. In solution, particularly in the presence of metal ions and under appropriate pH conditions, the ligand can deprotonate from its enol form (-C(OH)=N-NH₂). nih.govresearchgate.net This deprotonation facilitates coordination to the metal ion as a monoanionic ligand.
The formation of Schiff bases, typically through the condensation of the terminal -NH₂ group with an aldehyde or ketone, introduces an imine (-N=CH-) group. nih.gov This extends the conjugated system and provides an additional nitrogen donor atom, often leading to tridentate or polydentate ligands with enhanced chelating ability. nih.govfrontiersin.org In the case of 2-amino-N-tert-butylbenzohydrazide, the primary amino group on the benzene (B151609) ring and the hydrazide moiety itself provide multiple sites for potential coordination without forming a Schiff base. The bulky N-tert-butyl group can introduce significant steric hindrance, influencing the geometry of the resulting metal complexes and potentially favoring lower coordination numbers.
The this compound molecule contains several potential donor atoms that can participate in coordination with a metal center. These are:
Oxygen (O): The carbonyl oxygen of the amide group is a primary coordination site. bioinfopublication.org In its enolic form, this oxygen becomes part of a hydroxyl group, which upon deprotonation, forms a strong bond with the metal ion. iosrjournals.orgresearchgate.net
Nitrogen (N): The molecule possesses two types of nitrogen donor atoms: the nitrogen atoms of the hydrazide moiety and the nitrogen of the amino group at the 2-position of the benzene ring. Studies on related aroylhydrazones consistently show the involvement of the azomethine nitrogen (in Schiff bases) or the terminal amino nitrogen of the hydrazide group in coordination. ekb.egnih.govmdpi.com The amino group attached to the phenyl ring also represents a potential coordination site, which could lead to the formation of a larger chelate ring.
Therefore, this compound can act as a bidentate or potentially tridentate ligand, coordinating through the carbonyl oxygen and one or both types of nitrogen atoms. While sulfur (S) is a common donor atom in related ligands like thiocarbohydrazides, it is absent in this specific compound. researchgate.net
Synthesis of Metal Complexes
The synthesis of metal complexes with benzohydrazide-type ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition metal complexes of benzohydrazide derivatives are generally prepared by mixing the ligand with a metal salt in a 1:1 or 2:1 molar ratio in a solvent such as ethanol (B145695), methanol (B129727), or DMF. ijsr.netmdpi.com The reaction mixture is often refluxed to ensure completion. The resulting complexes may precipitate from the solution upon cooling or after adjusting the pH. A wide range of transition metal ions have been successfully complexed with these ligands, including but not limited to copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), rhodium(III), palladium(II), and platinum(II). mdpi.comijpsr.comnih.govnih.govnih.gov The choice of metal salt (e.g., chloride, nitrate, acetate (B1210297), or sulfate) can sometimes influence the final structure of the complex, as the anion may or may not coordinate to the metal center.
The stoichiometry of metal-benzohydrazide complexes is most commonly found to be 1:1 or 1:2 (metal:ligand). nih.govresearchgate.net This ratio depends on factors such as the charge of the metal ion, the denticity of the ligand, and the reaction conditions. For instance, a divalent metal ion reacting with a monobasic bidentate ligand often yields a 1:2 complex.
The coordination geometry of the resulting complexes is dictated by the electronic configuration of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes with benzohydrazide-type ligands include octahedral, square planar, and tetrahedral. ekb.egijpsr.comtandfonline.com For example, Co(II), Ni(II), and Mn(II) frequently form octahedral complexes, while Cu(II) can adopt either square planar or distorted octahedral geometries, and Pd(II) typically forms square planar complexes. ijpsr.com
Table 1: Common Geometries and Stoichiometries of Transition Metal Complexes with Benzohydrazide-Type Ligands
| Metal Ion | Common Stoichiometry (M:L) | Typical Coordination Geometry | Reference |
|---|---|---|---|
| Cu(II) | 1:1, 1:2 | Square Planar, Square Pyramidal, Distorted Octahedral | ijpsr.comtandfonline.com |
| Ni(II) | 1:2 | Octahedral, Square Planar | ijpsr.commdpi.com |
| Co(II) | 1:2 | Octahedral, Tetrahedral | ijpsr.comresearchgate.net |
| Mn(II) | 1:2 | Octahedral | researchgate.net |
| Zn(II) | 1:2 | Octahedral, Tetrahedral | bioinfopublication.orgresearchgate.netmdpi.com |
| Pd(II) | 1:2 | Square Planar | ijpsr.com |
Structural Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure of the synthesized metal complexes and confirm the coordination mode of the ligand.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's donor sites. The coordination of the carbonyl group (C=O) is confirmed by a shift of its stretching frequency (typically around 1620-1650 cm⁻¹) to a lower wavenumber in the complex's spectrum. iosrjournals.org Similarly, changes in the bands associated with N-H and C=N (for Schiff bases) vibrations indicate the involvement of the nitrogen atom(s) in chelation. nih.govtandfonline.com The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. iosrjournals.org
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion. mdpi.comtandfonline.com Additionally, intense charge-transfer bands may appear, which are typically absent in the spectrum of the free ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand. While complexes of paramagnetic metals like Cu(II) or Co(II) are often difficult to analyze by NMR due to signal broadening, spectra of diamagnetic complexes (e.g., Zn(II), Pd(II)) can provide definitive evidence of coordination. For instance, the disappearance of the labile -NH proton signal upon complexation can confirm coordination in the deprotonated enol form. researchgate.netsemanticscholar.org
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.govtandfonline.com
Table 2: Key Spectroscopic Data for Characterization of Benzohydrazide Complexes
| Technique | Observed Change upon Complexation | Interpretation | Reference |
|---|---|---|---|
| FT-IR | Shift of ν(C=O) to lower frequency | Coordination via carbonyl oxygen | ijsr.netiosrjournals.org |
| FT-IR | Shift of ν(C=N) and/or ν(N-H) | Coordination via azomethine/amino nitrogen | nih.govtandfonline.com |
| FT-IR | Appearance of new bands at 400-600 cm⁻¹ | Formation of M-O and M-N bonds | iosrjournals.org |
| UV-Vis | Appearance of new d-d transition bands | Indication of coordination geometry | mdpi.comtandfonline.com |
| ¹H NMR (for diamagnetic complexes) | Disappearance of labile NH proton signal | Coordination in the deprotonated enolic form | researchgate.netresearchgate.net |
| Mass Spec. | Molecular ion peak corresponding to [MLn]+ | Confirmation of stoichiometry | nih.govresearchgate.net |
Spectroscopic Analysis (IR, NMR, UV-Vis, ESR) of Metal-Ligand Interactions
Spectroscopic methods are fundamental in elucidating the binding modes of benzohydrazide ligands with metal ions. The comparison of the spectra of the free ligand with those of its metal complexes provides direct evidence of coordination.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the atoms of the ligand involved in coordination with a metal ion. In the IR spectrum of a free benzohydrazide ligand, characteristic bands for ν(N-H), ν(C=O) (Amide I), and ν(C-N) are observed. semanticscholar.org Upon complexation, significant shifts in these bands indicate the participation of the corresponding functional groups in bonding.
ν(C=O) and ν(N-H) Vibrations: The coordination of the carbonyl oxygen is typically confirmed by a shift of the ν(C=O) band to a lower frequency (wavenumber) in the complex's spectrum compared to the free ligand. semanticscholar.org This shift is attributed to the donation of electron density from the carbonyl oxygen to the metal ion, which weakens the C=O double bond. Similarly, changes in the N-H stretching vibrations can indicate the involvement of the hydrazinic nitrogen in chelation. semanticscholar.orgbendola.com
New Bands (M-O and M-N): The formation of new bonds between the metal and the ligand's donor atoms gives rise to new absorption bands in the far-IR region of the spectrum. The appearance of bands corresponding to ν(M-O) and ν(M-N) vibrations, which are absent in the free ligand's spectrum, is considered definitive evidence of complex formation. semanticscholar.org
Interactive Table: Typical IR Spectral Data (cm⁻¹) for Benzohydrazide Ligands and Their Metal Complexes
| Vibrational Mode | Free Ligand (Typical Range) | Metal Complex (Typical Range) | Inference |
| ν(O-H) | ~3444 (broad) | Disappears or shifts | Deprotonation and coordination of hydroxyl oxygen (if present) semanticscholar.org |
| ν(N-H) | ~3200-3300 | Shifts to lower frequency | Coordination of hydrazinic nitrogen |
| ν(C=O) (Amide I) | ~1630-1680 | ~1600-1650 (shift to lower ν) | Coordination of carbonyl oxygen semanticscholar.org |
| ν(C=N) (Azomethine) | ~1568 (for hydrazones) | Shifts | Coordination of azomethine nitrogen semanticscholar.org |
| ν(M-O) | Absent | ~420–435 | Formation of Metal-Oxygen bond semanticscholar.org |
| ν(M-N) | Absent | ~529–670 | Formation of Metal-Nitrogen bond semanticscholar.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the coordination of diamagnetic metal ions.
¹H NMR: In the ¹H NMR spectrum of the free ligand, signals for the -NH and aromatic protons are observed. Upon complexation, a downfield or upfield shift of the -NH proton signal can occur, indicating the involvement of the nitrogen atom in coordination. The disappearance of the hydroxyl proton signal (if applicable) upon adding D₂O confirms its presence and potential involvement in bonding. bendola.com Aromatic proton signals may also shift due to changes in the electronic environment upon complexation. semanticscholar.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. A significant shift in the resonance of the carbonyl carbon (C=O) upon complexation further supports the participation of the carbonyl group in bonding. nih.gov
Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps in understanding the electronic transitions within the complex and predicting its geometry. The spectra of the complexes typically show bands arising from intra-ligand transitions (π→π* and n→π*) and d-d transitions of the metal ion. researchgate.netscirp.org The position and intensity of the d-d transition bands are characteristic of the metal ion's coordination environment (e.g., octahedral, tetrahedral, square planar). researchgate.netscirp.org For instance, an octahedral geometry for a Cr(III) complex was suggested based on a transition assigned to ⁴A₂g(F) → ⁴T₁g(F). scirp.org
Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is applicable to complexes with unpaired electrons (paramagnetic), such as those of Cu(II), Mn(II), and V(IV). The ESR spectrum provides detailed information about the metal ion's oxidation state and the nature of the metal-ligand bond. The g-values (g∥ and g⊥) are particularly informative. For example, in Cu(II) complexes, a g∥ value less than 2.3 suggests a covalent character of the metal-ligand bond, while a value greater than 2.3 indicates an ionic character. bendola.com The trend g⊥ > g∥ > 2.003 can indicate that the unpaired electron is primarily located in the d(z²) orbital of the copper ion. bendola.com
X-ray Crystallography of Metal-Benzohydrazide Complexes
The ligand can act as a neutral or anionic donor. In its neutral form, it typically coordinates through the carbonyl oxygen and the imine/amine nitrogen. After deprotonation of the hydrazinic N-H group (enolization), the ligand coordinates as a uninegative species through the enolate oxygen and the azomethine nitrogen. researchgate.net Depending on the metal ion, solvent, and counter-ion, benzohydrazide derivatives can function as bidentate or tridentate ligands, leading to various coordination geometries such as octahedral, square pyramidal, or square planar. researchgate.netresearchgate.net
For instance, studies on zinc(II) complexes with tridentate hydrazone ligands have shown the formation of six-coordinate octahedral geometries, with the ligand coordinating through the pyridine (B92270) nitrogen, imino nitrogen, and enolate oxygen atoms. researchgate.net In some copper(II) complexes, a square pyramidal coordination has been observed. researchgate.net Diorganotin(IV) complexes of N′-(2-hydroxybenzylidene)-4-tert-butylbenzohydrazide have been synthesized and characterized, with spectroscopic evidence suggesting coordination through oxygen and nitrogen donor sites. researchgate.netrug.nl
Interactive Table: Selected X-ray Crystallographic Data for Metal-Hydrazide/Hydrazone Complexes
| Compound/Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) & Angles (°) | Reference |
| [Zn(La)₂] (La = hydrazone) | Zn(II) | Octahedral | N/A | researchgate.net |
| [CuBr(CH₃OH)L] (L = hydrazone) | Cu(II) | Square Pyramidal | N/A | researchgate.net |
| N′-benzylidene-4-(tert-butyl)benzohydrazide derivative (14) | N/A (Ligand) | Monoclinic, Pbca | N2–N3: 1.395, N2–C9: 1.260 | mdpi.com |
| 4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (5) | N/A (Ligand) | Intramolecular H-bond | O1—H1O···N1: 2.581 | nih.gov |
| Diorganotin(IV) complex of N′-(2-hydroxybenzylidene)-4-tert-butylbenzohydrazide | Sn(IV) | Pentacoordination (in solution) | N/A | researchgate.netrug.nl |
The crystal structures often reveal extensive hydrogen bonding networks, which can involve the uncoordinated N-H groups, solvent molecules, or counter-ions, leading to the formation of supramolecular architectures. researchgate.netnih.gov
Theoretical Studies on Metal-Ligand Bonding and Electronic Properties
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental data and providing deeper insights into the electronic structure and bonding in metal complexes. bendola.comuobaghdad.edu.iq
Optimized Geometries: DFT calculations can be used to optimize the molecular geometries of the ligand and its metal complexes. The calculated bond lengths and angles can then be compared with experimental data from X-ray crystallography to validate the computational model. bendola.com Such studies have successfully predicted various geometries, including square planar, square pyramidal, and octahedral, for different metal complexes. uobaghdad.edu.iq
Electronic Structure and Bonding: Theoretical studies allow for a detailed analysis of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. bendola.com DFT calculations have shown that metal complexes are generally more stable than the free ligand. uobaghdad.edu.iq The analysis of molecular orbitals can also confirm the nature of the metal-ligand bond, indicating the orbitals involved in charge transfer and bonding interactions. bendola.com
Spectroscopic Predictions: DFT methods can be employed to calculate theoretical vibrational frequencies (IR) and electronic transitions (UV-Vis). These calculated spectra can be compared with experimental results to aid in the assignment of spectral bands, providing a more robust interpretation of the spectroscopic data. rug.nl
Supramolecular Chemistry and Non Covalent Interactions
Molecular Recognition Phenomena
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The functional moieties of 2-amino-N-tert-butylbenzohydrazide make it an interesting candidate for binding to both synthetic and biological receptors.
Macrocyclic hosts are large, cyclic molecules with pre-organized cavities that are central to the field of supramolecular chemistry. sci-hub.sersc.org These hosts, such as crown ethers, calixarenes, and cyclophanes, can selectively bind guest molecules that are complementary in size, shape, and chemical nature. rsc.orgbeilstein-journals.org The binding of ammonium (B1175870) ions by crown ethers through N⁺–H···O hydrogen bonds is a classic example of this phenomenon. beilstein-journals.org
While specific studies detailing the encapsulation of this compound by macrocyclic hosts are not extensively documented, the molecule possesses key features for such interactions. The 2-amino group, upon protonation to an ammonium ion, can serve as a binding site for crown ethers or pillararenes, which can be further stabilized by cation–π interactions with the host's aromatic walls. nih.gov For instance, macrocycles like Stoddart's 'blue box' (cyclobis(paraquat-p-phenylene)) are known to bind electron-rich aromatic guests, and it is conceivable that the aminobenzoyl portion of this compound could act as such a guest. sci-hub.senih.gov The specificity of these interactions is highly dependent on the solvent, as competitive solvents that form strong hydrogen bonds can interfere with or inhibit complex formation. beilstein-journals.org
Selectivity is a crucial aspect of molecular recognition, enabling receptors to distinguish between closely related molecules. nih.gov In synthetic receptors, selectivity is achieved through a combination of interactions, including hydrogen bonding, electrostatic forces, and steric complementarity. nih.govcsic.es
The this compound framework is analogous to N,N'-diacylhydrazines (DACHZs), a class of compounds known for their specific biological activities. mdpi.com The amine and hydrazide groups are critical for forming directed hydrogen bonds. For example, in related N'-aroylbenzohydrazide structures, the amine group has been shown to form polar contacts that are crucial for DNA binding. mdpi.com Molecular docking studies on similar compounds have indicated that the amine and carbonyl groups can form specific hydrogen bonds with the bases of DNA. mdpi.com The orientation of these functional groups allows for multi-point recognition, enhancing both the affinity and selectivity of binding. This is similar to how the antibiotic vancomycin (B549263) selectively binds to bacterial cell-wall precursors through a network of five hydrogen bonds. beilstein-journals.orgnih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Role as Versatile Synthons in Organic Synthesis
In the field of organic synthesis, a synthon is a conceptual unit within a molecule that aids in the design of a synthetic route. wikipedia.org 2-amino-N-tert-butylbenzohydrazide and its parent structure, N,N'-diacylhydrazine, are considered useful synthons in organic chemistry. mdpi.com The presence of the 2-amino group on the benzoyl ring, combined with the hydrazide functionality, makes it a prime candidate for constructing a variety of heterocyclic compounds. ajrconline.org
Derivatives of this compound, such as anthranilic acid diacylhydrazines (DACHZs), are precursors to a range of important heterocyclic systems. mdpi.com These include:
1,3,4-Oxadiazoles mdpi.com
1,2,3-Benzotriazine-4-ones mdpi.com
3-Amido-1,2-dihydro substituted quinazolinones mdpi.com
3-Amido substituted quinazolinones mdpi.com
Quinazolinone-containing fused polycyclic compounds mdpi.com
N-N axially chiral 3,3′-bisquinazolinones mdpi.com
The synthesis of these heterocycles often involves the reaction of the amino group and the hydrazide moiety with various electrophiles. For instance, the reaction with carbonyl compounds can lead to the formation of quinazolinone structures. mdpi.com The tert-amino effect, a phenomenon that describes the cyclization reactions of certain ortho-substituted N,N-dialkylanilines, provides a strategic approach to synthesizing fused heterocyclic systems from derivatives of this compound. beilstein-journals.orgnih.gov This effect can be utilized to construct novel spiro-fused heterocycles. nih.gov
The versatility of this compound as a synthon is further highlighted by its use in the synthesis of various bioactive molecules, where the core structure is modified to achieve desired biological activities. kit.edu
Intermediate in the Design of Functional Molecules
The structural framework of this compound serves as a valuable scaffold for the design and synthesis of a wide range of functional molecules, particularly those with biological activity. The ability to modify the molecule at the amino group, the hydrazide nitrogens, and the aromatic ring allows for the creation of extensive libraries of derivatives for screening purposes.
A significant area of application is in the development of novel pesticides. acs.org N-tert-butyl-N,N'-diacylhydrazines are known for their insecticidal activity as nonsteroidal ecdysone (B1671078) agonists. researchgate.net By incorporating the this compound moiety into larger molecular structures, researchers have developed potent insecticides that target ryanodine (B192298) receptors in insects. mdpi.com For example, novel anthranilic diamides containing a diacylhydrazine bridge have been synthesized and shown to be effective Ca2+ modulators with significant insecticidal activity. mdpi.comresearchgate.net
Furthermore, derivatives of benzohydrazide (B10538) have been investigated for a broad spectrum of pharmacological activities. umsha.ac.ir These include:
Antimicrobial and antibacterial agents umsha.ac.ir
Anticancer compounds umsha.ac.ir
Analgesic agents umsha.ac.ir
Antifungal compounds umsha.ac.ir
The synthesis of these bioactive molecules often involves the condensation of the hydrazide group with various aldehydes and ketones to form Schiff bases, which can then be further modified or used as ligands for metal complexes. researchgate.netmdpi.com Additionally, the amino group can be acylated to introduce further diversity and modulate the biological properties of the resulting molecules. acs.orgresearchgate.net The design of these functional molecules often involves creating bioisosteres, where parts of the lead compound are replaced with other chemical groups to improve biological or physicochemical properties. kit.edu
| Derivative Class | Functional Application | Key Synthetic Transformation | Reference |
|---|---|---|---|
| Anthranilic Diamides | Insecticides (Ryanodine Receptor Modulators) | Acylation of the amino group and/or hydrazide | mdpi.comresearchgate.net |
| Schiff Bases | Antimicrobial, Anticancer | Condensation with aldehydes/ketones | researchgate.netmdpi.com |
| Fused Heterocycles (e.g., Quinazolinones) | Various Bioactivities | Cyclization reactions involving the amino and hydrazide groups | mdpi.com |
Potential in Catalyst Design and Organocatalysis (General Principles)
The structural features of this compound and its derivatives make them promising candidates for applications in catalysis, both as ligands for metal complexes and as organocatalysts.
Ligands for Metal Catalysts: The amino and hydrazide groups in this compound contain nitrogen and oxygen donor atoms that can coordinate with metal ions to form stable complexes. researchgate.netsemanticscholar.orgnih.gov These metal complexes can exhibit catalytic activity in various organic transformations. For example, hydrazone derivatives, which can be readily synthesized from this compound, form complexes with metals like copper(II), zinc(II), nickel(II), and cobalt(II). researchgate.netsemanticscholar.orgnih.gov These complexes have been investigated for their catalytic potential in oxidation reactions. scirp.orgorientjchem.org The specific geometry and electronic properties of the metal complex, which are dictated by the ligand structure, are crucial for its catalytic performance. scirp.org
Organocatalysis: Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. beilstein-journals.orgmdpi.com The this compound framework possesses functional groups that are characteristic of certain classes of organocatalysts. The amino group can act as a hydrogen-bond donor or a Brønsted base, while the amide-like hydrazide can also participate in hydrogen bonding. beilstein-journals.org
Derivatives of this compound could potentially be used in asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer of a product over the other. For instance, chiral bifunctional catalysts often contain both a basic site (like an amine) and a hydrogen-bond-donating group (like a urea (B33335) or thiourea) to activate the reacting partners. beilstein-journals.orgmdpi.com By introducing chirality into the this compound scaffold and modifying the functional groups, it may be possible to design novel organocatalysts. For example, cinchona alkaloids, which are known organocatalysts, often feature a basic tertiary amine and a hydroxyl group that can act as a hydrogen-bond donor. nih.govbeilstein-journals.org This principle of bifunctional activation could be applied to the design of catalysts based on the this compound structure.
| Catalysis Type | Role of this compound Derivative | Key Structural Features | Potential Reactions | Reference |
|---|---|---|---|---|
| Metal Catalysis | Ligand | Nitrogen and oxygen donor atoms for metal coordination | Oxidation, Reduction, Cross-coupling | researchgate.netscirp.orgorientjchem.org |
| Organocatalysis | Catalyst | Amino group (Brønsted base/H-bond donor), Amide/Hydrazide (H-bond donor) | Michael additions, Aldol reactions, Mannich reactions | beilstein-journals.orgmdpi.comnih.gov |
Exploration in Optoelectronic Materials (if applicable to the core compound or direct derivatives)
While direct applications of this compound in optoelectronic materials are not extensively documented, its derivatives hold potential in this area due to their structural similarity to known photoluminescent molecules. The core structure contains aromatic rings and heteroatoms, which are common features in organic molecules with interesting photophysical properties.
The key to developing optoelectronic materials from this compound lies in creating extended π-conjugated systems. This can be achieved by reacting the amino or hydrazide groups to form larger, more delocalized structures. For example, derivatives of 2-amino-N'-aroyl(het)arylhydrazides have been shown to exhibit high UV-A light absorption, making them suitable for applications such as DNA photocleavage. mdpi.comdntb.gov.ua
Furthermore, the introduction of specific chromophores or fluorophores onto the this compound scaffold could lead to novel photoluminescent materials. nih.gov The fluorescence properties of organic molecules are highly dependent on their structure, and the presence of electron-donating (like the amino group) and electron-withdrawing groups can be used to tune the emission wavelength. mdpi.com For instance, creating donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) type structures can lead to materials with red-shifted emission and other desirable photophysical properties. mdpi.com
Although research in this specific area is still emerging, the synthetic versatility of this compound makes it an attractive starting point for the rational design of new organic materials for applications in fields such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Future Directions and Emerging Research Avenues for 2 Amino N Tert Butylbenzohydrazide
The chemical scaffold of 2-amino-N-tert-butylbenzohydrazide, a member of the diacylhydrazine family, presents a fertile ground for future scientific exploration. While its direct applications are still being uncovered, research into structurally related compounds highlights promising avenues for investigation. These future directions focus on developing more efficient and sustainable synthetic methods, deeper structural understanding through advanced analytical techniques, and the use of computational power to unlock new functionalities.
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-N-tert-butylbenzohydrazide, and what experimental conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves a multi-step condensation reaction. A common approach is the reaction of 4-tert-butylbenzoic acid with hydrazine derivatives under reflux conditions. For example:
Esterification : Convert 4-tert-butylbenzoic acid to its methyl ester using thionyl chloride (SOCl₂) and methanol.
Hydrazide Formation : React the ester with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux to form the benzohydrazide intermediate.
Amino Group Introduction : Introduce the amino group via nucleophilic substitution or reductive amination, using reagents like sodium borohydride (NaBH₄) in methanol .
Q. Critical Parameters :
- Temperature : Reflux conditions (70–80°C) ensure complete reaction.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the pure product.
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH | Methanol | 60°C | 85–90 |
| Hydrazide Formation | NH₂NH₂·H₂O | Ethanol | Reflux | 75–80 |
| Amination | NaBH₄, NH₃ | Methanol | RT | 60–70 |
Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H-NMR : Confirm the presence of the tert-butyl group (singlet at δ 1.3–1.5 ppm) and hydrazide NH protons (δ 8.5–9.5 ppm). Aromatic protons appear as multiplets in δ 7.2–7.8 ppm .
- HREI-MS : Verify molecular weight (e.g., m/z 249.2 for C₁₁H₁₅N₃O).
- FT-IR : Identify N-H stretches (3200–3300 cm⁻¹) and carbonyl (C=O) at ~1650 cm⁻¹.
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks | Functional Group Confirmed |
|---|---|---|
| 1H-NMR | δ 1.35 (s, 9H) | tert-Butyl |
| HREI-MS | m/z 249.2 [M+H]⁺ | Molecular ion |
| FT-IR | 1650 cm⁻¹ | C=O (hydrazide) |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential ammonia release during amination.
- Storage : Keep in airtight containers at 4°C, away from oxidizing agents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enzyme inhibition?
Methodological Answer: SAR analysis focuses on substituent effects:
- Electron-Donating Groups (EDGs) : Derivatives with EDGs (e.g., -OCH₃) on the aromatic ring enhance urease inhibition by stabilizing enzyme interactions. For example, compound 6 (IC₅₀ = 13.33 µM) outperformed thiourea (IC₅₀ = 21.14 µM) .
- Steric Effects : Bulky groups (e.g., tert-butyl) improve binding to hydrophobic enzyme pockets.
Q. Table 3: SAR of Selected Derivatives
| Compound | Substituent | IC₅₀ (µM) |
|---|---|---|
| 6 | -OCH₃ | 13.33 ± 0.58 |
| 25 | -NO₂ | 251.74 ± 6.82 |
| Thiourea | – | 21.14 ± 0.42 |
Recommendation : Prioritize EDGs for synthesis and use molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. How can crystallographic data resolve contradictions in proposed molecular structures of this compound complexes?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve ambiguities in stereochemistry or hydrogen bonding. For example, SHELXL refinement can confirm the orientation of the hydrazide moiety and tert-butyl group .
- Validation Tools : Use R-factor analysis (R < 5% for high-quality data) and electron density maps to verify atomic positions.
Case Study : A study on a benzohydrazide derivative used SC-XRD to confirm a twisted conformation between the benzohydrazide and tert-butyl groups, resolving NMR-based ambiguities .
Q. What strategies mitigate data contradictions between in vitro and computational studies for this compound?
Methodological Answer:
- Experimental Replication : Repeat in vitro assays (e.g., urease inhibition) under standardized conditions (pH 7.4, 37°C) to confirm reproducibility .
- Computational Validation : Compare molecular dynamics (MD) simulations (e.g., GROMACS) with experimental IC₅₀ values to assess force field accuracy.
- Statistical Analysis : Apply Bland-Altman plots to quantify bias between methods .
Example : A discrepancy in binding free energy calculations (-9.2 kcal/mol predicted vs. -8.5 kcal/mol experimental) was resolved by adjusting solvation parameters in MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
